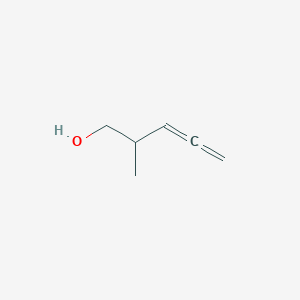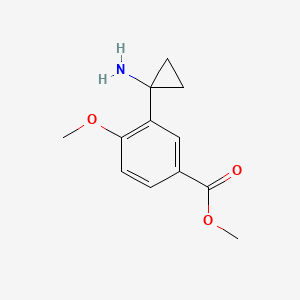
4-(4-Ethoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For instance, the reaction between 4-ethoxybenzaldehyde and acetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Ethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)butanoic acid
Reduction: 4-(4-Ethoxyphenyl)butan-2-ol
Substitution: 4-(4-Bromoethoxyphenyl)but-3-en-2-one
Aplicaciones Científicas De Investigación
4-(4-Ethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(4-Ethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new carbon-carbon bonds. Additionally, its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in the synthesis of aromatic compounds .
Comparación Con Compuestos Similares
- 4-(4-Methoxyphenyl)but-3-en-2-one
- 4-(4-Methylphenyl)but-3-en-2-one
- 4-(4-Hydroxyphenyl)but-3-en-2-one
Comparison: 4-(4-Ethoxyphenyl)but-3-en-2-one is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. For instance, the methoxy analog has a different electron-donating capacity, which can influence the reactivity and stability of the compound. The ethoxy group also affects the compound’s solubility and interaction with other molecules, making it distinct in its applications .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(E)-4-(4-ethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |
Clave InChI |
FTVJHMDYEKFKAZ-SNAWJCMRSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/C(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)




![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)
![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)





![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
